molecular formula C11H18N4O2 B7555624 N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No. B7555624
M. Wt: 238.29 g/mol
InChI Key: VLDRJKZKCIRYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide, also known as GSK933776, is a promising compound in the field of cancer research. It belongs to the class of small molecule inhibitors and has shown potential as an anticancer agent in preclinical studies.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide involves the inhibition of CHK1. CHK1 is a serine/threonine protein kinase that is activated in response to DNA damage. It phosphorylates downstream targets, such as CDC25A, which leads to cell cycle arrest and DNA repair. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide binds to the ATP-binding site of CHK1 and prevents its activation, leading to the accumulation of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has also been tested in xenograft models of human cancer and has shown significant tumor growth inhibition. In addition, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is its potent anticancer activity and its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other anticancer agents. However, one of the limitations of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is its poor solubility in water, which may affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the use of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide in cancer research. One direction is to investigate its potential as a single agent therapy in cancer patients. Another direction is to explore its use in combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide for clinical use. Finally, the development of new CHK1 inhibitors with improved properties, such as solubility and selectivity, is an important area of research.
Conclusion
In conclusion, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is a promising compound in the field of cancer research. It has shown potent anticancer activity in preclinical studies and has the potential to sensitize cancer cells to DNA-damaging agents. Its mechanism of action involves the inhibition of CHK1, a protein kinase that plays a crucial role in the DNA damage response pathway. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has advantages and limitations for lab experiments, and there are several future directions for its use in cancer research. Overall, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is a promising candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 1-(hydroxymethyl)cyclopentylamine with 1,2,4-triazole-1-carboxylic acid, followed by acylation with 2-bromo-N-(2-hydroxyethyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is around 40%, and the purity is greater than 98%.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies as a potent inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition leads to the accumulation of DNA damage, which in turn triggers apoptosis in cancer cells. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage.

properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-9(15-8-12-7-13-15)10(17)14-11(6-16)4-2-3-5-11/h7-9,16H,2-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDRJKZKCIRYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)CO)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.